molecular formula C16H12FN3O3S B5808796 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B5808796
M. Wt: 345.3 g/mol
InChI Key: HHYGMOHUWOYYFI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as FNPA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. FNPA is a member of the acrylamide family and is known for its ability to inhibit certain enzymes and proteins in the body.

Mechanism of Action

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to have anti-inflammatory properties, which may make it useful in treating certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins in the body. This can make it useful in studying the role of these enzymes and proteins in various diseases and conditions. However, one limitation of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell lines.

Future Directions

There are a number of future directions for research on N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. One area of study is in the development of new cancer therapies based on the inhibition of specific proteins targeted by N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. Another area of study is in the development of new treatments for Alzheimer's disease, based on the inhibition of acetylcholinesterase by N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. Additionally, further research is needed to fully understand the potential toxic effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide and to develop safer versions of the compound for use in therapeutic applications.

Synthesis Methods

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-fluoro-5-nitroaniline with carbon disulfide to form a thioamide intermediate. This intermediate is then reacted with phenylacryloyl chloride to form the final product, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide.

Scientific Research Applications

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been studied for its potential therapeutic properties in various scientific research applications. One area of study is in cancer research, where N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the growth of certain cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes involved in the progression of the disease.

properties

IUPAC Name

(E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-13-8-7-12(20(22)23)10-14(13)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYGMOHUWOYYFI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide

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